methyl 3-formyl-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 3-formyl-1,2-thiazole-5-carboxylate is a heterocyclic compound with a thiazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1,2-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction proceeds through acid catalysis and subsequent deprotection steps to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the formyl or carboxylate groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-carboxy-1,2-thiazole-5-carboxylate
Reduction: 3-hydroxymethyl-1,2-thiazole-5-carboxylate
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl 3-formyl-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Methyl 3-formyl-1,2-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Thiazole: A simpler structure without the formyl and carboxylate groups, used in various chemical and biological applications.
2-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group, used in medicinal chemistry.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A more complex derivative with additional functional groups, used in the synthesis of bioactive molecules.
Properties
CAS No. |
2763750-63-4 |
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Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
methyl 3-formyl-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3 |
InChI Key |
SWMGEQQJFCGJII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NS1)C=O |
Purity |
95 |
Origin of Product |
United States |
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